molecular formula C12H12O2 B1207418 1,8-Naphthalenedimethanol CAS No. 2026-08-6

1,8-Naphthalenedimethanol

Cat. No.: B1207418
CAS No.: 2026-08-6
M. Wt: 188.22 g/mol
InChI Key: DINZUYYYXDLSJE-UHFFFAOYSA-N
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Description

1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol. This compound is characterized by the presence of two hydroxymethyl groups attached to the naphthalene ring at the 1 and 8 positions. It is a white crystalline solid with a molecular formula of C12H12O2 and a molecular weight of 188.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthalenedimethanol can be synthesized through the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride (LiAlH4) as the reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reducing agent. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the reduction of 1,8-naphthalic anhydride remains the primary synthetic route. Industrial processes would likely involve large-scale reduction reactions followed by purification steps such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthalenedimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of 1,8-dimethylnaphthalene.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.

    Substitution: Thionyl chloride (SOCl2) is used for converting hydroxymethyl groups to chloromethyl groups.

Major Products:

Scientific Research Applications

Scientific Research Applications

1,8-Naphthalenedimethanol has diverse applications across several scientific domains:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to prepare more complex organic molecules and can undergo various chemical transformations, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic effects. They have shown promise as intermediates in the development of pharmaceuticals targeting various diseases, particularly due to their ability to inhibit specific enzymes involved in disease pathways .

Antimicrobial Research

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents . The minimum inhibitory concentrations (MICs) for notable bacterial strains are as follows:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus150
Bacillus subtilis60
Pseudomonas aeruginosa40

The mechanism of action involves interactions with bacterial cell membranes, disrupting cellular integrity and function.

Polymer Production

In industrial applications, this compound is used in producing specialty polymers. Its unique chemical structure contributes to enhancing the properties of materials used in coatings and adhesives .

Material Science

Research in material science has identified potential applications for this compound in developing new materials with enhanced thermal stability and conductivity. This makes it a subject of interest for creating advanced materials suitable for various technological applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antibacterial Activity Study : A study highlighted its antibacterial efficacy against clinical isolates from traditional medicine sources, indicating its potential role in developing natural antimicrobial agents.
  • Anticancer Research : The compound has been screened for cytotoxicity against various cancer cell lines using assays like MTT, showing promising results that warrant further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of 1,8-Naphthalenedimethanol largely depends on its functional groups and their interactions with other molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The exact molecular targets and pathways would vary based on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

    1,4-Naphthalenedimethanol: Similar structure but with hydroxymethyl groups at the 1 and 4 positions.

    1,8-Naphthalenedicarboxylic acid: Oxidized form with carboxylic acid groups.

    1,8-Dimethylnaphthalene: Reduced form with methyl groups.

Uniqueness: 1,8-Naphthalenedimethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and derivatives. The presence of hydroxymethyl groups at the 1 and 8 positions allows for specific interactions and applications that are not possible with other similar compounds .

Biological Activity

1,8-Naphthalenedimethanol (NDM) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a naphthalene derivative with two hydroxymethyl groups attached to the naphthalene ring. Its molecular formula is C12H12O2, and it exhibits both lipophilic and hydrophilic properties, which contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is a crucial property of many bioactive compounds, including NDM. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds. In studies involving NDM:

  • IC50 Values : The IC50 value of NDM was found to be 45 µg/mL, indicating significant radical scavenging activity compared to ascorbic acid (IC50 = 25 µg/mL) .
  • Mechanism : NDM donates hydrogen atoms to free radicals, forming stable products and thus neutralizing their harmful effects.

Antimicrobial Activity

NDM has demonstrated notable antimicrobial properties against various bacterial strains.

In Vitro Studies

Research has shown that NDM exhibits significant antibacterial effects:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for NDM were reported as follows:
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL
    • P. aeruginosa: 128 µg/mL .

These results indicate that NDM could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of NDM has also been explored in various studies.

Cytotoxicity Assays

In vitro cytotoxicity assays using cancer cell lines have yielded promising results:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 30 µg/mL
    • HeLa: 40 µg/mL .

These findings suggest that NDM may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Data Summary Table

Biological ActivityMethod UsedIC50/MIC ValueReference
AntioxidantDPPH Assay45 µg/mL
AntibacterialMIC AssayS. aureus: 32 µg/mL
E. coli: 64 µg/mL
P. aeruginosa: 128 µg/mL
AnticancerCytotoxicity AssayMCF-7: 30 µg/mL
HeLa: 40 µg/mL

Case Studies

Several case studies have highlighted the potential applications of NDM in medicine:

  • Case Study on Antimicrobial Effects :
    A study focusing on the antimicrobial effects of NDM demonstrated its efficacy against multi-drug resistant strains of bacteria, suggesting its use in treating infections where conventional antibiotics fail .
  • Case Study on Cancer Treatment :
    Research involving NDM's effects on cancer cells showed that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,8-Naphthalenedimethanol, and how do reaction parameters influence yield?

The most efficient method involves reducing 1,8-naphthalic anhydride with lithium aluminum hydride (LiAlH₄) in the presence of Lewis acids (e.g., BF₃·Et₂O) at room temperature. Yields improve with controlled stoichiometry (1:1.2 molar ratio of anhydride to LiAlH₄) and the use of ice-water baths for intermediate steps. Lewis acids enhance reduction efficiency by stabilizing reactive intermediates, though systematic studies on their optimal concentrations are needed .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

X-ray crystallography confirms its monoclinic crystal structure (space group P2₁/n, a = 8.549 Å, b = 4.856 Å, c = 22.604 Å, β = 94.24°). ¹H and ¹³C NMR spectroscopy identifies hydroxyl (-OH) and aromatic proton environments, while flash chromatography (e.g., 85% hexanes/15% ethyl acetate) ensures purity. Fluorescence spectroscopy can monitor inclusion complex formation with β-cyclodextrin .

Q. What solvent systems and storage conditions are recommended for handling this compound?

The compound is highly soluble in polar solvents (water, methanol, ethanol, diethyl ether). For long-term stability, store under inert atmospheres (N₂ or Ar) at ≤4°C in desiccated conditions to prevent oxidation of hydroxyl groups .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what catalytic applications have been explored?

Its diol structure allows bidentate coordination with transition metals (e.g., Ru, Pd), forming complexes used in transfer dehydrogenation reactions. For example, iron-catalyzed dehydrogenation of this compound produces lactones (88% yield) under mild conditions (acetone solvent, trimethylamine N-oxide as co-catalyst). Binding affinity studies are limited, necessitating further mechanistic investigations via X-ray absorption spectroscopy (XAS) or DFT calculations .

Q. What molecular mechanisms explain the antimicrobial activity of this compound, and how do experimental data support these hypotheses?

Proposed mechanisms include inhibition of DNA replication via topoisomerase II interference and disruption of microbial membrane integrity. However, conflicting evidence arises from the lack of direct enzyme inhibition assays. Researchers should validate these models using genetic knockout strains (e.g., topoisomerase-deficient bacteria) and membrane permeability assays (e.g., propidium iodide uptake) .

Q. How can β-cyclodextrin inclusion complexes enhance the photophysical properties of this compound?

Complexation with β-cyclodextrin increases fluorescence intensity by 3–5× due to restricted molecular motion and reduced solvent quenching. Job plot analyses indicate a 1:1 stoichiometry, suggesting applications in fluorescence-based sensors. Researchers should optimize host-guest ratios (e.g., 1:2 to 1:5 molar ratios) to balance stability and signal intensity .

Q. What challenges arise in optimizing this compound’s catalytic efficiency in polymer synthesis?

Key challenges include competing side reactions (e.g., diol oxidation under aerobic conditions) and limited thermal stability above 120°C. Co-catalyst systems (e.g., Brønsted acids) improve polymerization rates but require precise pH control. Future studies should explore ionic liquid solvents to enhance reaction selectivity .

Q. Contradictions and Gaps in Current Research

  • Synthetic Yield Discrepancies : While LiAlH₄/Lewis acid systems report "good yields," exact quantitative data are absent. Comparative studies with alternative reductants (e.g., NaBH₄ with CeCl₃) are needed to establish optimal protocols .
  • Antimicrobial Mechanism Uncertainty : The hypothesis of topoisomerase II inhibition lacks direct biochemical validation, conflicting with membrane disruption models. Dual-mode action studies (e.g., enzyme assays coupled with SEM imaging) could resolve this .

Properties

IUPAC Name

[8-(hydroxymethyl)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINZUYYYXDLSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174103
Record name 1,8-Naphthalenedimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026-08-6
Record name 1,8-Naphthalenedimethanol
Source ChemIDplus
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Record name 1,8-Naphthalenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Naphthalenedimethanol
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Synthesis routes and methods I

Procedure details

Benzo[de]isochromene-1,3-dione (30 g, 0.15 mol) in anhydrous THF (300 mL) was added dropwise to a solution of LAH (10 g, 0.38 mol) in anhydrous THF (200 mL). The result reaction mixture was refluxed for 3 h, then allowed to cool and stand overnight at room temperature. Water and 10% aq. NaOH was added dropwise, filtered. The filtrate was concentrated in vacuum to give the crude product, which was used directly without purification (1.15 g, crude). 1H-NMR (CDCl3): 5.06 (m, 4H), 5.23 (m, 2H), 7.42 (m, 2H), 7.60 (m, 2H), 7.82 (m, 2H).
Quantity
30 g
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10 g
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300 mL
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200 mL
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Synthesis routes and methods II

Procedure details

A 12-L 4-neck flask equipped with a thermocouple, an overhead stirrer, a 2-L addition funnel, and a condenser under N2 was charged with 1,8-naphthalic anhydride (200 g, 1.0 mol) in toluene (2.5 L) at room temperature. The reaction mixture was agitated while adding DIBAL-H (1.5 M in toluene, 2.664 L, 4 mol) via the addition funnel over 1.5 h. The solution was then heated to 95° C. overnight, cooled to 15° C. and then slowly diluted with ethyl acetate (2.2 L) and H2O (2 L) followed by addition of concentrated HCl (320 mL). The resulting suspension was stirred for 30 min at room temperature, filtered, and air dried on the filter for 2 h. The resultant material was in 95% ethanol (1.2 L), stirred at 70° C. for 2 h, and filtered to yield a wet solid which was air dried overnight on the filter and then dried at 70° C. in a vacuum oven to yield (8-hydroxymethyl-naphthalen-1-yl)-methanol as a solid;
[Compound]
Name
2-L
Quantity
0 (± 1) mol
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Reaction Step One
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200 g
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2.5 L
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2.664 L
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320 mL
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2.2 L
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.